molecular formula C18H17N3O2S B258651 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B258651
M. Wt: 339.4 g/mol
InChI Key: RUMDJUOCFCYBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as MPTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the dopamine D3 receptor, making it a promising candidate for the treatment of addiction and other psychiatric disorders.

Mechanism of Action

3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. By blocking the activity of this receptor, 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can reduce the rewarding effects of drugs of abuse and other addictive behaviors.
Biochemical and Physiological Effects:
3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can reduce drug-seeking behavior in rats, and can also reduce the reinforcing effects of cocaine and other drugs of abuse. 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has also been shown to reduce the expression of certain genes that are involved in addiction and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in addiction and other psychiatric disorders. However, one limitation of 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is its relatively low potency compared to other dopamine receptor antagonists, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide and its therapeutic applications. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which may have greater therapeutic potential. Another area of interest is the use of 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying the effects of 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide on addiction and other psychiatric disorders.

Synthesis Methods

The synthesis of 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-amino-5-(1-phenylethyl)-1,3,4-thiadiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide.

Scientific Research Applications

3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications in the field of addiction and other psychiatric disorders. Studies have shown that 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has a high affinity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. This makes 3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide a promising candidate for the treatment of addiction and other psychiatric disorders.

properties

Product Name

3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H17N3O2S/c1-12(13-7-4-3-5-8-13)17-20-21-18(24-17)19-16(22)14-9-6-10-15(11-14)23-2/h3-12H,1-2H3,(H,19,21,22)

InChI Key

RUMDJUOCFCYBOM-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.